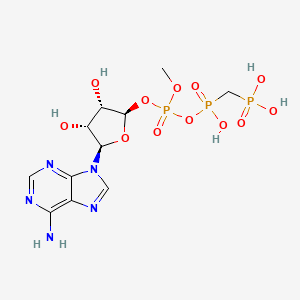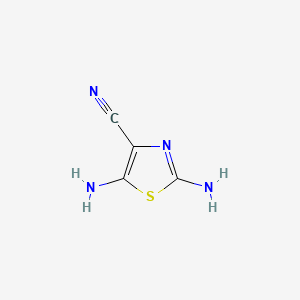![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/new.no-structure.jpg)
GLYCEROL, [1,3-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol, also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. The compound “GLYCEROL, [1,3-14C]” refers to glycerol that has been labeled with carbon-14 at the 1 and 3 positions. This isotopic labeling is used in various scientific research applications to trace the metabolic pathways and chemical reactions involving glycerol.
准备方法
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct. Another method is the fermentation of sugars, where microorganisms convert sugars into glycerol under anaerobic conditions. Additionally, glycerol can be produced through the chemical reduction of dihydroxyacetone or glyceraldehyde.
Industrial Production Methods
Industrially, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides in vegetable oils or animal fats with methanol or ethanol yields glycerol and fatty acid esters. The crude glycerol obtained from this process is then purified through distillation and other refining processes to obtain high-purity glycerol.
化学反应分析
Types of Reactions
Glycerol undergoes various chemical reactions, including:
Oxidation: Glycerol can be oxidized to form glyceraldehyde, dihydroxyacetone, or glyceric acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Glycerol can be reduced to form 1,2-propanediol or 1,3-propanediol.
Substitution: Glycerol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide. The reaction conditions vary depending on the desired product.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce glycerol.
Substitution: Halogenating agents like phosphorus trichloride or thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.
Reduction: 1,2-Propanediol, 1,3-Propanediol.
Substitution: Halogenated glycerol derivatives, esters.
科学研究应用
Glycerol, [1,3-14C] is widely used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and chemical reactions. Some applications include:
Chemistry: Used as a tracer in studying the kinetics and mechanisms of chemical reactions involving glycerol.
Biology: Employed in metabolic studies to trace the fate of glycerol in biological systems, including its conversion to glucose or lipids.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glycerol-containing drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, such as the synthesis of labeled polymers or biofuels.
作用机制
The mechanism of action of glycerol, [1,3-14C] involves its incorporation into metabolic pathways where it is metabolized similarly to non-labeled glycerol. In biological systems, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate, which can then enter glycolysis or gluconeogenesis pathways. The carbon-14 labeling allows researchers to track the metabolic fate of glycerol and its intermediates, providing insights into the molecular targets and pathways involved.
相似化合物的比较
Glycerol is similar to other polyols such as ethylene glycol and propylene glycol. glycerol is unique due to its three hydroxyl groups, which confer distinct chemical and physical properties. Unlike ethylene glycol, which is toxic, glycerol is non-toxic and widely used in food, pharmaceutical, and cosmetic industries. Propylene glycol, while similar in properties, has only two hydroxyl groups and is used in different applications, such as antifreeze and as a solvent in pharmaceuticals.
List of Similar Compounds
Ethylene Glycol: A diol with two hydroxyl groups, used primarily as antifreeze.
Propylene Glycol: A diol with two hydroxyl groups, used as a solvent and in food products.
Sorbitol: A sugar alcohol with six hydroxyl groups, used as a sweetener and humectant.
Mannitol: A sugar alcohol with six hydroxyl groups, used as a diuretic and sweetener.
属性
CAS 编号 |
19622-69-6 |
|---|---|
分子式 |
C3H8O3 |
分子量 |
94.086 |
IUPAC 名称 |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChI 键 |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
同义词 |
GLYCEROL, [1,3-14C] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
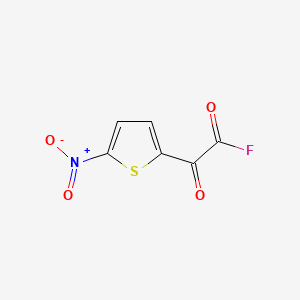
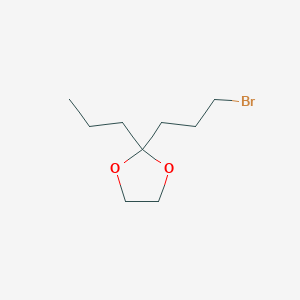
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)
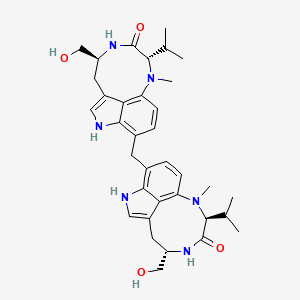
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
